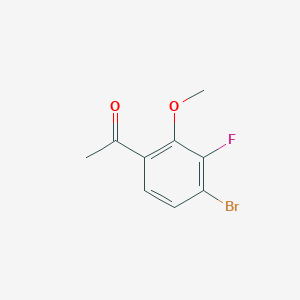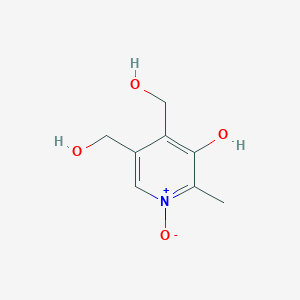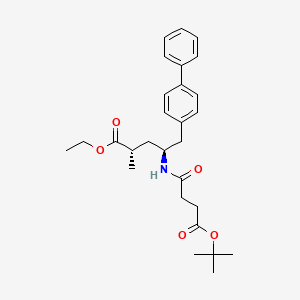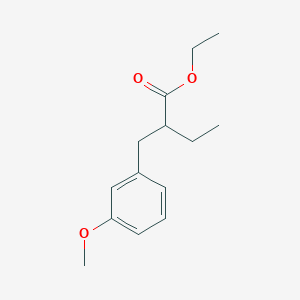
Ethyl 2-(3-methoxybenzyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-methoxybenzyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-methoxybenzyl)butanoate typically involves the esterification of 3-methoxybenzyl alcohol with butanoic acid in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-methoxybenzyl alcohol+butanoic acidacid catalystethyl 2-(3-methoxybenzyl)butanoate+water
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-methoxybenzyl alcohol and butanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products:
Hydrolysis: 3-methoxybenzyl alcohol and butanoic acid.
Reduction: 3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-methoxybenzyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-methoxybenzyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The ester linkage can also undergo hydrolysis, releasing the active 3-methoxybenzyl alcohol, which may exert its effects through various molecular pathways.
Comparación Con Compuestos Similares
Ethyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Methyl 3-methoxybenzoate: Similar aromatic structure but with a methyl ester group.
3-Methoxybenzyl alcohol: The alcohol precursor used in the synthesis of ethyl 2-(3-methoxybenzyl)butanoate.
Uniqueness: this compound stands out due to its combination of a butanoate ester and a methoxybenzyl group, which imparts unique chemical and physical properties. This combination allows for diverse applications in various fields, from chemistry to medicine.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
ethyl 2-[(3-methoxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C14H20O3/c1-4-12(14(15)17-5-2)9-11-7-6-8-13(10-11)16-3/h6-8,10,12H,4-5,9H2,1-3H3 |
Clave InChI |
LHNBXZFRERDASO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC(=CC=C1)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
amine](/img/structure/B13435537.png)
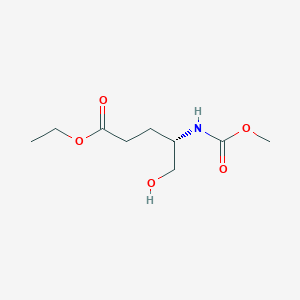
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
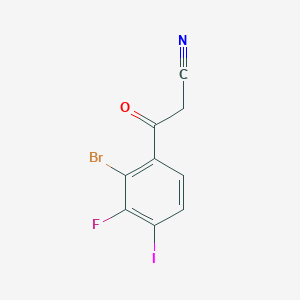


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
